
(5-Methoxy-2-n-propyloxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methoxy-2-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of a methoxy group and a n-propyloxy group attached to a phenyl ring, which is bonded to a magnesium bromide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-2-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 5-methoxy-2-n-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: Anhydrous THF is used as the solvent to stabilize the Grignard reagent.
Catalyst: No catalyst is required for this reaction.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems to maintain an anhydrous environment.
Continuous stirring: To ensure uniform reaction conditions.
Temperature control: To manage the exothermic nature of the reaction.
化学反応の分析
Types of Reactions
(5-methoxy-2-n-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: Anhydrous THF or diethyl ether.
Temperature: Reactions are typically carried out at low to moderate temperatures to control the reaction rate.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
科学的研究の応用
(5-methoxy-2-n-propyloxyphenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential in modifying biomolecules for research purposes.
作用機序
The mechanism of action of (5-methoxy-2-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
類似化合物との比較
Similar Compounds
(4-methoxyphenyl)magnesium bromide: Similar structure but with a methoxy group at the para position.
(4-anisylmagnesium bromide): Another name for (4-methoxyphenyl)magnesium bromide.
(4-methoxyphenyl)magnesium chloride: Similar compound with chloride instead of bromide.
Uniqueness
(5-methoxy-2-n-propyloxyphenyl)magnesium bromide is unique due to the presence of both methoxy and n-propyloxy groups, which can influence its reactivity and selectivity in organic synthesis. The specific positioning of these groups can lead to different steric and electronic effects compared to other similar compounds.
特性
分子式 |
C10H13BrMgO2 |
|---|---|
分子量 |
269.42 g/mol |
IUPAC名 |
magnesium;1-methoxy-4-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-3-8-12-10-6-4-9(11-2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
HXRYUPNINXVJHP-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
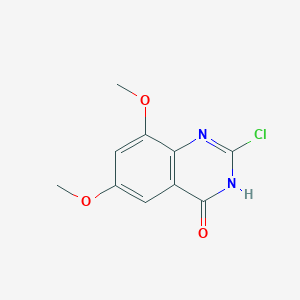
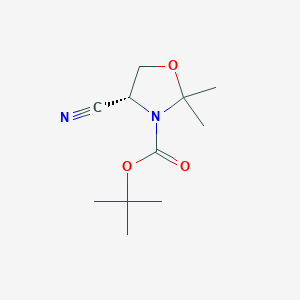
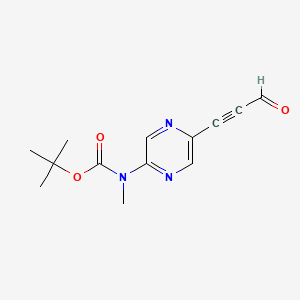
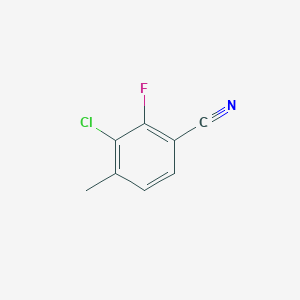

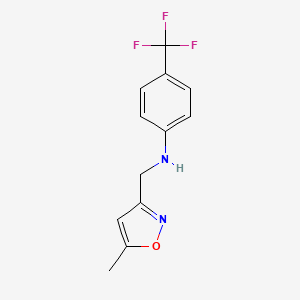
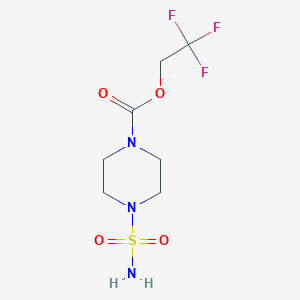
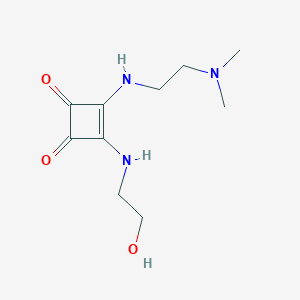
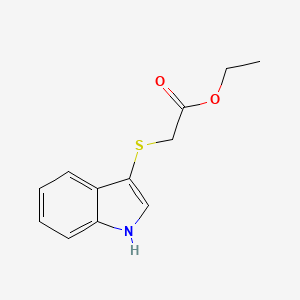
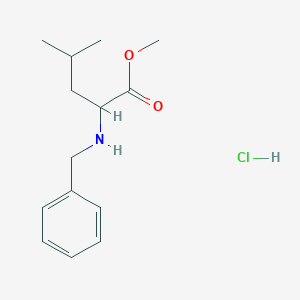
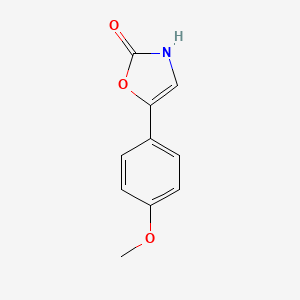

![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)
